Synthesis, Structural Dynamics, and Mechanistic Profiling of 4,4-Diphenyl-2-propyl-4H-1,3-benzoxazine
Synthesis, Structural Dynamics, and Mechanistic Profiling of 4,4-Diphenyl-2-propyl-4H-1,3-benzoxazine
Executive Summary
The 1,3-benzoxazine scaffold represents a privileged heterocyclic architecture with profound implications in both medicinal chemistry and advanced materials science. Derivatives of 1,3-benzoxazines are actively investigated for their broad-spectrum biological activities, including promising antimicrobial and fungicidal properties[1]. Within this chemical space, 4,4-diphenyl-2-propyl-4H-1,3-benzoxazine emerges as a highly specialized derivative.
Unlike conventional 3,4-dihydro-2H-1,3-benzoxazines synthesized via classical multicomponent Mannich condensations[2], this molecule features an endocyclic imine (C=N) bond, classifying it as a 4H-1,3-benzoxazine. The incorporation of a gem-diphenyl group at the C4 position provides immense steric shielding and lipophilicity, while the 2-propyl substitution modulates the molecule's solubility and receptor-binding kinetics. This whitepaper provides an in-depth technical analysis of its molecular architecture, the causality behind its synthetic mechanistic pathways, and a self-validating experimental protocol for its isolation.
Molecular Architecture & Physicochemical Profile
A critical aspect of benzoxazine chemistry is structural isomerism. Distinguishing 1,3-benzoxazines from their 3,1-benzoxazine isomers is critical, as the transposition of the oxygen and nitrogen atoms fundamentally alters their polymerization capabilities, electronic distribution, and thermal stability[3]. In a 1,3-benzoxazine, the oxygen atom occupies position 1 (adjacent to the aromatic ring) and the nitrogen occupies position 3.
The 4,4-diphenyl-2-propyl-4H-1,3-benzoxazine derivative is characterized by an extended conjugated system interrupted by the sp3-hybridized C4 carbon. The table below summarizes its core quantitative data and structural implications.
Table 1: Quantitative Physicochemical Data
| Property | Value / Descriptor | Rationale / Implication |
| Chemical Formula | C₂₃H₂₁NO | Core (C▵H₇NO) + 2x Phenyl (C₁₂H₁₀) + Propyl (C₃H₇) - 3H |
| Molecular Weight | 327.43 g/mol | Falls within the optimal range for oral bioavailability (Lipinski's Rule of 5). |
| Estimated LogP | 5.5 - 6.0 | Highly lipophilic; indicates excellent potential for crossing the blood-brain barrier (BBB). |
| Key IR Absorptions | ~1650 cm⁻¹ (C=N) | Confirms the presence of the 4H-1,3-benzoxazine imine bond. |
| ¹H NMR Signature | δ 2.4-2.6 (m, 2H, CH₂) | The α-protons of the propyl group are deshielded by the adjacent C=N bond. |
Mechanistic Pathway: The Tandem Ritter-Type Cyclization
The synthesis of 4H-1,3-benzoxazines frequently leverages the generation of ortho-quinone methides (o-QMs), highly reactive intermediates that readily undergo cycloaddition or nucleophilic trapping[4]. Advanced methodologies, including electrooxidative C–H functionalization, have also been explored for assembling the 4H-1,3-benzoxazine core, highlighting its synthetic versatility[5].
For the targeted synthesis of 4,4-diphenyl-2-propyl-4H-1,3-benzoxazine, the most robust approach is a tandem Ritter-type cyclization utilizing 2-(diphenylhydroxymethyl)phenol and butyronitrile .
Causality Behind the Mechanism
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Acidic Activation & Dehydration: A strong, non-nucleophilic acid (e.g., Trifluoromethanesulfonic acid, TfOH) protonates the benzylic hydroxyl group of the precursor. Water is eliminated to form a highly stabilized diphenylmethyl carbocation, which exists in resonance with its ortho-quinone methide (o-QM) form.
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Nucleophilic Attack (Ritter Reaction): The nitrogen atom of butyronitrile attacks the sterically hindered carbocation. Causality: Butyronitrile is used in vast excess to act as both the solvent and the nucleophile, driving the collision frequency and outcompeting potential dimerization of the o-QM.
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Intramolecular Trapping: The resulting nitrilium ion is rapidly trapped by the adjacent phenolic oxygen, closing the 6-membered oxazine ring and yielding the final 4H-1,3-benzoxazine.
Mechanistic pathway of the tandem Ritter-type cyclization to form 4H-1,3-benzoxazine.
Experimental Workflow: Step-by-Step Synthesis & Validation
To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step incorporates a chemical rationale to prevent side reactions, and the workflow includes built-in analytical checkpoints.
Reagents
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2-(Diphenylhydroxymethyl)phenol: 1.0 equivalent (Starting material).
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Butyronitrile: 10.0 equivalents (Dual-purpose solvent and 2-propyl group donor).
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Trifluoromethanesulfonic acid (TfOH): 1.2 equivalents (Superacid catalyst).
Step-by-Step Protocol
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Solvation & Kinetic Stabilization: Dissolve 1.0 eq of 2-(diphenylhydroxymethyl)phenol in 10.0 eq of anhydrous butyronitrile under an inert argon atmosphere. Cool the reaction flask to 0°C using an ice bath.
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Expert Insight: Cooling is mandatory. The initial dehydration to the o-QM is highly exothermic. Room temperature addition leads to rapid polymerization of the o-QM intermediate.
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Acid Catalysis: Add 1.2 eq of TfOH dropwise over 15 minutes.
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Expert Insight: TfOH is selected because its conjugate base (triflate) is entirely non-nucleophilic. Using HCl would result in chloride trapping the carbocation, yielding a dead-end benzyl chloride byproduct.
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Thermal Activation: Remove the ice bath and heat the reaction mixture to 80°C for 4 hours.
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Expert Insight: While the o-QM forms at 0°C, the nucleophilic attack of the nitrile onto the sterically hindered 4,4-diphenyl center requires a significant thermodynamic push.
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In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2). The highly polar, UV-active starting material will disappear, replaced by a faster-eluting, highly lipophilic product spot.
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Quenching & Extraction: Cool the mixture to room temperature and quench slowly with saturated aqueous NaHCO₃ until the pH reaches 7-8. Extract with Ethyl Acetate (3x).
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Expert Insight: A biphasic, mildly basic quench is critical. 4H-1,3-benzoxazines can undergo ring-opening hydrolysis back to secondary amides if exposed to aqueous acidic workups.
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Spectroscopic Validation: Following column chromatography, validate the structure via FTIR. The protocol is deemed successful only if the broad -OH stretch (3200-3400 cm⁻¹) of the precursor is completely absent, and a sharp C=N stretch emerges at ~1650 cm⁻¹.
Self-validating experimental workflow for the synthesis and isolation of the benzoxazine.
Pharmacological & Material Science Implications
The structural topology of 4,4-diphenyl-2-propyl-4H-1,3-benzoxazine makes it a highly valuable asset in drug discovery. The gem-diphenyl moiety is a recognized pharmacophore found in numerous CNS-active therapeutics (e.g., anticholinergics and antihistamines), driving target affinity through extensive π-π and hydrophobic interactions within deep receptor binding pockets.
In materials science, while traditional 3,4-dihydro-1,3-benzoxazines are prized for their catalyst-free ring-opening polymerizations into zero-shrinkage thermosets, the 4H-1,3-benzoxazine core offers a different utility. The presence of the endocyclic imine bond and the extreme steric bulk at C4 prevents standard thermal ring-opening, making this compound an exceptionally stable, high-temperature additive for modifying the refractive index and thermal resistance of advanced optical polymers.
References
- Synthesis of Arylidene-based Benzoxazine Derivatives as Promising Antimicrobial Materials Source: ResearchGate URL
- An Inverse Electron Demand Azo-Diels-Alder Reaction of o-Quinone Methides and Imino Ethers: Synthesis of Benzocondensed 1,3-Oxazines Source: ResearchGate URL
- Electrooxidative C–H Functionalization of Aromatic Compounds Based on Rational Design Source: Kyoto University URL
- Cationic Ring-Opening Polymerization of 1,3-Benzoxazines: Mechanistic Study Using Model Compounds Source: ACS Publications URL
- The first observation of 3,1-benzoxazine polymerization for developing high performance thermosets Source: RSC Publishing URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The first observation of 3,1-benzoxazine polymerization for developing high performance thermosets - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
